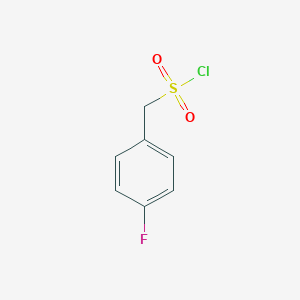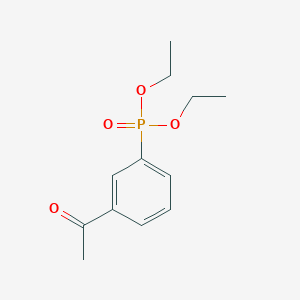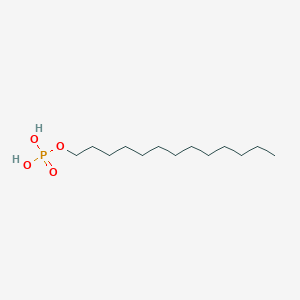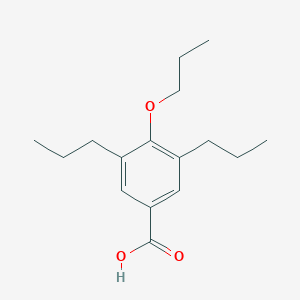
4-Propoxy-3,5-dipropylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Propoxy-3,5-dipropylbenzoic acid, also known as PDPA, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. PDPA is a derivative of benzoic acid and has a molecular weight of 292.4 g/mol. This compound has a unique chemical structure that makes it suitable for use in scientific research.
作用机制
The mechanism of action of 4-Propoxy-3,5-dipropylbenzoic acid is not fully understood, but it is believed to involve the interaction of the compound with specific receptors in the body. 4-Propoxy-3,5-dipropylbenzoic acid has been shown to bind to the GABA-A receptor, which is involved in the regulation of neurotransmitter activity in the brain.
生化和生理效应
4-Propoxy-3,5-dipropylbenzoic acid has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that 4-Propoxy-3,5-dipropylbenzoic acid can modulate the activity of GABA-A receptors, leading to changes in neurotransmitter activity in the brain. 4-Propoxy-3,5-dipropylbenzoic acid has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
4-Propoxy-3,5-dipropylbenzoic acid has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. 4-Propoxy-3,5-dipropylbenzoic acid also exhibits liquid crystal properties, making it a suitable candidate for use in the production of liquid crystal displays. However, one of the limitations of 4-Propoxy-3,5-dipropylbenzoic acid is its limited solubility in water, which can make it challenging to work with in certain experiments.
未来方向
There are several potential future directions for research on 4-Propoxy-3,5-dipropylbenzoic acid. One area of interest is in the development of new liquid crystal materials based on 4-Propoxy-3,5-dipropylbenzoic acid. Additionally, 4-Propoxy-3,5-dipropylbenzoic acid has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Further research is needed to explore the potential therapeutic applications of 4-Propoxy-3,5-dipropylbenzoic acid in this area. Finally, the mechanism of action of 4-Propoxy-3,5-dipropylbenzoic acid is not fully understood, and further research is needed to elucidate the specific receptors and pathways involved in the compound's activity.
合成方法
4-Propoxy-3,5-dipropylbenzoic acid can be synthesized through a multistep process that involves the reaction of propionic acid with benzene in the presence of a catalyst. The resulting product is then subjected to further reactions that involve the addition of propanol and propionic anhydride. The final product is purified through recrystallization to obtain 4-Propoxy-3,5-dipropylbenzoic acid in its pure form.
科学研究应用
4-Propoxy-3,5-dipropylbenzoic acid has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is in the field of liquid crystals. 4-Propoxy-3,5-dipropylbenzoic acid has been shown to exhibit liquid crystal properties, making it a suitable candidate for use in the production of liquid crystal displays.
属性
CAS 编号 |
100482-30-2 |
|---|---|
产品名称 |
4-Propoxy-3,5-dipropylbenzoic acid |
分子式 |
C16H24O3 |
分子量 |
264.36 g/mol |
IUPAC 名称 |
4-propoxy-3,5-dipropylbenzoic acid |
InChI |
InChI=1S/C16H24O3/c1-4-7-12-10-14(16(17)18)11-13(8-5-2)15(12)19-9-6-3/h10-11H,4-9H2,1-3H3,(H,17,18) |
InChI 键 |
UDENWZIHICZBNA-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=CC(=C1OCCC)CCC)C(=O)O |
规范 SMILES |
CCCC1=CC(=CC(=C1OCCC)CCC)C(=O)O |
其他 CAS 编号 |
100482-30-2 |
同义词 |
4-propoxy-3,5-dipropyl-benzoic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



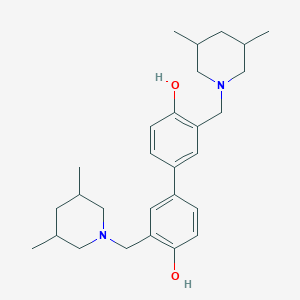
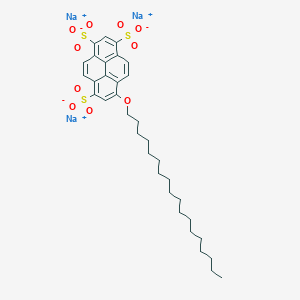
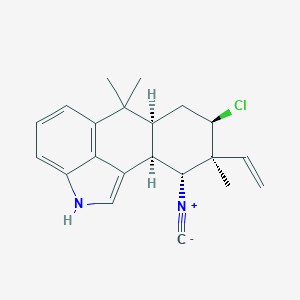
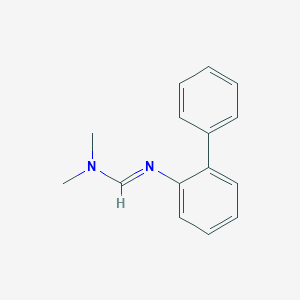
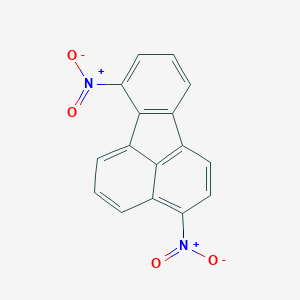

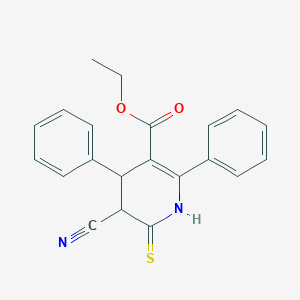
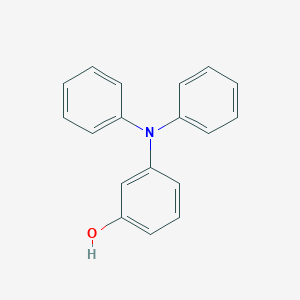
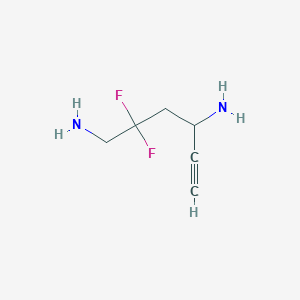
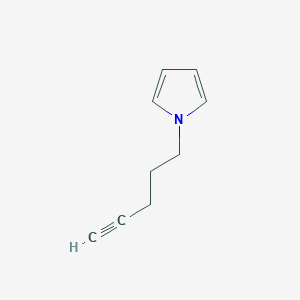
![1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine](/img/structure/B10029.png)
